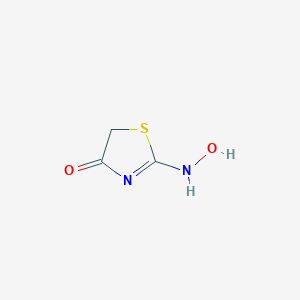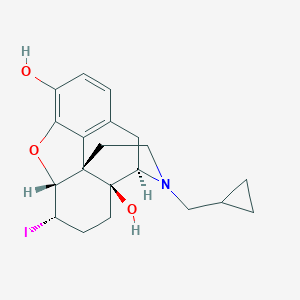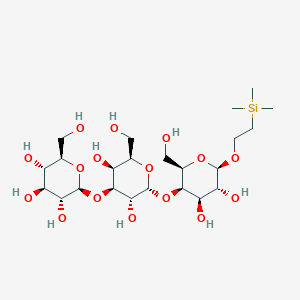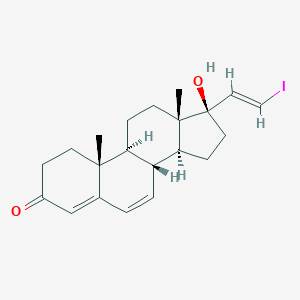
2-(hydroxyamino)-1,3-thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(hydroxyamino)-1,3-thiazol-4-one is a heterocyclic compound that has received significant attention in the scientific community due to its diverse range of applications. This compound is also known as HATU, a widely used reagent in peptide synthesis. HATU has a unique chemical structure that allows it to facilitate various chemical reactions, making it a valuable tool in scientific research.
Mécanisme D'action
HATU works by activating carboxylic acids, making them more reactive towards nucleophiles. This activation occurs through the formation of an O-acylisourea intermediate, which then reacts with the amine to form an amide bond. HATU is highly effective in this process due to its ability to form stable intermediates and its low propensity for side reactions.
Biochemical and Physiological Effects
HATU itself does not have any significant biochemical or physiological effects. However, the compounds synthesized using HATU have been shown to have a range of biological activities. For example, HATU has been used to synthesize peptides with antimicrobial properties and peptides that can inhibit cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using HATU in lab experiments include its high reactivity, low propensity for side reactions, and cost-effectiveness. However, HATU can be unstable in some solvents and can react with water, which can limit its use in certain experiments. Additionally, HATU can be toxic in high concentrations, and proper precautions should be taken when handling this reagent.
Orientations Futures
There are many potential future directions for the use of HATU in scientific research. One area of interest is the synthesis of peptide-based drugs for the treatment of various diseases. HATU could also be used in the synthesis of new materials with unique properties, such as hydrogels and polymers. Additionally, HATU could be used in the synthesis of new imaging agents for use in medical diagnostics.
Conclusion
In conclusion, 2-(hydroxyamino)-1,3-thiazol-4-one, or HATU, is a valuable reagent in scientific research due to its ability to activate carboxylic acids and form amide bonds. HATU has a range of applications, including peptide synthesis and the synthesis of biologically active molecules. While HATU has some limitations, its advantages make it a popular choice for researchers. There are many potential future directions for the use of HATU in scientific research, and its unique chemical structure makes it an exciting area of study.
Méthodes De Synthèse
HATU is typically synthesized by reacting thionyl chloride with N-hydroxybenzotriazole (HOBt) in the presence of triethylamine. The resulting intermediate is then reacted with thioamide to form HATU. The synthesis of HATU is relatively simple and cost-effective, making it an attractive option for researchers.
Applications De Recherche Scientifique
HATU has become a popular reagent in peptide synthesis due to its ability to activate carboxylic acids and form amide bonds. This reagent has proven to be more effective than traditional coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). HATU has also been used in the synthesis of other biologically active molecules, such as nucleoside analogs and peptidomimetics.
Propriétés
Nom du produit |
2-(hydroxyamino)-1,3-thiazol-4-one |
|---|---|
Formule moléculaire |
C3H4N2O2S |
Poids moléculaire |
132.14 g/mol |
Nom IUPAC |
2-(hydroxyamino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C3H4N2O2S/c6-2-1-8-3(4-2)5-7/h7H,1H2,(H,4,5,6) |
Clé InChI |
KDNSSLVGLQDCLK-UHFFFAOYSA-N |
SMILES isomérique |
C1C(=O)N=C(S1)NO |
SMILES |
C1C(=O)N=C(S1)NO |
SMILES canonique |
C1C(=O)N=C(S1)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid](/img/structure/B233100.png)
![1-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione;2-phenyl-3H-benzimidazole-5-sulfonic acid;(3Z)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B233103.png)



